molecular formula C14H11NO B069747 2-(Phenoxymethyl)benzonitrile CAS No. 168971-54-8

2-(Phenoxymethyl)benzonitrile

Cat. No.: B069747
CAS No.: 168971-54-8
M. Wt: 209.24 g/mol
InChI Key: RFZUYPHTPWGIJU-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)benzonitrile is a versatile and high-value chemical intermediate of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a benzonitrile core linked to a phenoxymethyl group, creating a unique scaffold for the synthesis of more complex molecules. The nitrile group serves as a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or cyclization into heterocycles such as tetrazoles, which are common bioisosteres for carboxylic acids in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZUYPHTPWGIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424233
Record name 2-(phenoxymethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168971-54-8
Record name 2-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168971-54-8
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Synthetic Methodologies and Reaction Pathways

Classical Synthetic Approaches for 2-(Phenoxymethyl)benzonitrile

Classical methods for synthesizing this compound primarily rely on well-established reactions that form the core of organic synthesis, particularly those that construct ether linkages.

The most direct and widely used classical method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comtcichemicals.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The pathway begins with the deprotonation of phenol (B47542) using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium phenoxide. This phenoxide then attacks the electrophilic carbon of a 2-cyanobenzyl halide (e.g., 2-cyanobenzyl bromide or 2-cyanobenzyl chloride). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide displaces the halide leaving group, forming the C-O ether bond. masterorganicchemistry.com

The general reaction is as follows:

Step 1 (Phenoxide Formation): Phenol + Base → Phenoxide Ion

Step 2 (Sₙ2 Attack): Phenoxide Ion + 2-Cyanobenzyl Halide → this compound + Halide Salt

This method is efficient because 2-cyanobenzyl halides are primary halides, which are ideal substrates for Sₙ2 reactions, minimizing competing elimination reactions. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reagents and promote the Sₙ2 pathway.

Table 1: Reaction Conditions for Williamson Ether Synthesis of this compound Derivatives
Halide ReactantPhenol ReactantBaseSolventTypical Conditions
2-Cyanobenzyl chloridePhenolAnhydrous K₂CO₃DMFHeat to 80-110 °C for several hours
2-Cyanobenzyl bromideSubstituted PhenolsNaHDMFRoom temperature

While not a direct synthesis of the ether linkage, condensation reactions are a fundamental method for forming the benzonitrile (B105546) group itself from other functionalities, which can be applied to precursors that already contain the phenoxymethyl (B101242) moiety. A primary example is the conversion of an aldehyde to a nitrile. rsc.org

This process typically involves a two-step, one-pot reaction sequence starting from an aldehyde, such as 2-(phenoxymethyl)benzaldehyde. rsc.orgresearchgate.net

Oximation: The aldehyde is first reacted with hydroxylamine (B1172632) (NH₂OH), often supplied as hydroxylamine hydrochloride, to form an intermediate aldoxime (2-(phenoxymethyl)benzaldoxime). wikipedia.orgcollegedunia.com

Dehydration: The aldoxime intermediate is then dehydrated in situ using a variety of dehydrating agents like acetic anhydride (B1165640), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) to yield the final nitrile. wikipedia.orgcollegedunia.com

This approach is valuable when the corresponding aldehyde is more readily available than the cyanobenzyl halide. Various catalysts, including metal salts like ferrous sulfate, can be used to improve reaction efficiency and yield. scribd.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers more sophisticated methods, often employing transition metal catalysts or leveraging the specific reactivity of substituted precursors to build the target molecule and its derivatives with high efficiency and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The introduction of a cyano group onto an aromatic ring can be achieved using palladium or nickel catalysts. researchgate.netnih.gov This method, often referred to as cyanation, can be applied to synthesize this compound from an aryl halide precursor.

In this strategy, a molecule like 1-bromo-2-(phenoxymethyl)benzene (B1611268) would be reacted with a cyanide source. Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). chinesechemsoc.orgnih.gov

The catalytic cycle for a palladium-catalyzed reaction generally involves:

Oxidative Addition: A Pd(0) complex inserts into the aryl-halide bond of the substrate.

Transmetalation/Ligand Exchange: The halide is exchanged for a cyano group from the cyanide source.

Reductive Elimination: The Pd(II) complex eliminates the final product, this compound, and regenerates the active Pd(0) catalyst. rsc.org

These reactions exhibit excellent functional group tolerance, allowing for the synthesis of complex derivatives that might not be compatible with the harsher conditions of classical methods. chinesechemsoc.orgrsc.org

Table 2: Components of Transition Metal-Catalyzed Cyanation
ComponentExamplesFunction
Aryl Halide Substrate1-Bromo-2-(phenoxymethyl)benzene, 1-Chloro-2-(phenoxymethyl)benzeneProvides the aromatic scaffold
CatalystPd(OAc)₂, NiBr₂(bpy)Facilitates the cross-coupling reaction
LigandXPhos, dppfStabilizes the metal center and modulates reactivity
Cyanide SourceZn(CN)₂, K₄[Fe(CN)₆], tBuCNProvides the cyano group
SolventDioxane, DMAc, TolueneReaction medium

As mentioned in the classical context (Section 2.1.2), the conversion of aldehydes to nitriles is a key transformation. rsc.orggoogle.com Modern advancements have focused on developing milder and more efficient "one-pot" procedures that avoid the isolation of the aldoxime intermediate, often using novel catalysts or ionic liquids to drive the reaction. rsc.orgscribd.com

An alternative and common route to nitriles is the dehydration of primary carboxamides. If 2-(phenoxymethyl)benzamide were available, it could be readily converted to this compound. This dehydration is a standard transformation in organic synthesis and can be achieved with a wide range of reagents.

Common dehydrating agents for this purpose include:

Phosphorus pentoxide (P₂O₅)

Thionyl chloride (SOCl₂)

Trifluoroacetic anhydride (TFAA)

Ammonium sulphamate youtube.com

The reaction involves the elimination of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N).

Another advanced strategy involves nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com In this approach, a leaving group on the aromatic ring is displaced by a nucleophile. The reaction is highly effective when the ring is "activated" by the presence of strong electron-withdrawing groups, such as a cyano (-CN) or nitro (-NO₂) group, positioned ortho or para to the leaving group. libretexts.org

For the synthesis of this compound, the starting material would be 2-fluorobenzonitrile. The cyano group strongly activates the ortho-positioned fluorine atom for nucleophilic attack. Fluorine is an excellent leaving group in SₙAr reactions. masterorganicchemistry.com

The reaction proceeds by the attack of a nucleophile, in this case, sodium phenoxide, on the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing cyano group. In the final step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the final ether product. libretexts.org

This method is particularly useful for creating a library of derivatives, as various substituted phenols can be used to displace the fluorine, leading to a wide range of 2-(aryloxymethyl)benzonitriles.

Regio- and Stereoselectivity in this compound Synthesis

The concepts of regio- and stereoselectivity are central to controlling the outcome of chemical reactions that have multiple possible isomeric products. However, in the context of the synthesis of the parent compound this compound, these issues are largely non-pertinent for the following reasons.

Stereoselectivity: The structure of this compound is achiral, meaning it does not possess a stereocenter and cannot exist as enantiomers or diastereomers. The benzylic carbon is bonded to two hydrogen atoms, and there are no other chiral elements in the molecule. Consequently, stereoselectivity is not a factor in its synthesis. The development of stereoselective methods would only become relevant for the synthesis of chiral derivatives of this compound, for instance, where a substituent on the benzylic carbon creates a chiral center. jocpr.com

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the most common synthetic route to this compound—the Williamson ether synthesis involving phenol and a 2-(halomethyl)benzonitrile (e.g., 2-(bromomethyl)benzonitrile)—the reaction is inherently regioselective.

The reaction proceeds via the O-alkylation of the phenolate (B1203915) ion. Phenolate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily at the ortho and para positions). pharmaxchange.info However, O-alkylation is heavily favored over C-alkylation under typical Williamson ether synthesis conditions (e.g., using polar aprotic solvents like DMF or DMSO), leading selectively to the formation of the ether product. pharmaxchange.info While C-alkylation can be promoted under specific conditions (such as with protic solvents that solvate the oxygen atom), these are not the standard procedures used for synthesizing aryl ethers like this compound. pharmaxchange.info

Therefore, for the standard synthesis from phenol and 2-(halomethyl)benzonitrile, regioselectivity is not a significant challenge, as the desired O-alkylation product is formed with high preference. Regiochemical considerations would become more complex if a substituted phenol with multiple nucleophilic hydroxyl groups or other reactive sites were used as a starting material.

Structural Elucidation and Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(Phenoxymethyl)benzonitrile is characterized by several key absorption bands that confirm the presence of its main functional groups. The most prominent feature is the sharp and intense band for the nitrile (C≡N) stretching vibration, which typically appears in the 2260–2210 cm⁻¹ region. orgchemboulder.com The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹, generally in the 3100–3000 cm⁻¹ range. vscht.cz Additionally, carbon-carbon stretching vibrations within the aromatic rings give rise to bands in the 1600–1400 cm⁻¹ region. vscht.cz The ether linkage (Ar-O-CH₂) is identified by the characteristic C-O stretching bands, which are typically strong and appear in the 1320–1000 cm⁻¹ range. orgchemboulder.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100–3000 Medium Aromatic C-H Stretch
3000–2850 Medium Aliphatic C-H Stretch (CH₂)
2260–2210 Strong, Sharp C≡N Nitrile Stretch
1600–1585 Medium Aromatic C-C Stretch (in-ring)
1500–1400 Medium Aromatic C-C Stretch (in-ring)
1470–1450 Medium CH₂ Bend (Scissoring)
1320–1000 Strong C-O Ether Stretch

Note: The data in this table is based on established characteristic frequency ranges for the respective functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides information on the less polar functional groups. For this compound, the symmetric vibrations are more prominent. The nitrile (C≡N) stretch also appears in the Raman spectrum, often with significant intensity. The aromatic ring vibrations, particularly the ring "breathing" modes, are typically strong in the Raman spectrum. While FT-IR is more sensitive to polar bonds like C-O, FT-Raman is excellent for the non-polar C-C bonds within the aromatic rings and the C≡N triple bond.

Table 2: Expected FT-Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
3100–3000 Strong Aromatic C-H Stretch
2260–2210 Medium-Strong C≡N Nitrile Stretch
1600–1585 Strong Aromatic C-C Stretch (in-ring)

Note: The data in this table is based on characteristic Raman shifts for similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would display signals corresponding to the nine distinct protons on the two aromatic rings and the two protons of the methylene (B1212753) bridge. The aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the ring currents. compoundchem.compdx.edu The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on the substitution pattern and the electronic effects of the phenoxy and nitrile groups. The two protons of the methylene (-CH₂-) bridge, being attached to an electron-withdrawing oxygen atom, would appear as a singlet further downfield than typical alkyl protons, likely in the δ 4.0 - 5.0 ppm range. compoundchem.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
7.0–8.0 Multiplet 9H Aromatic Protons (Ar-H)

Note: The data in this table is based on typical chemical shift values for protons in similar chemical environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, thirteen distinct signals are expected. The carbon atom of the nitrile group (C≡N) typically resonates in the δ 110–120 ppm range. oregonstate.edu The aromatic carbons show signals in the δ 110–160 ppm region, with carbons directly attached to the oxygen and nitrile groups being shifted further downfield. bhu.ac.inlibretexts.org The carbon of the methylene bridge (-CH₂-) is expected in the δ 50-90 ppm range due to the influence of the adjacent oxygen atom. bhu.ac.in The quaternary carbon to which the nitrile group is attached would likely have a low intensity and appear around δ 110-125 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm) Carbon Type Assignment
150–160 Quaternary Ar-O (Phenoxy ring)
110–160 Tertiary/Quaternary Aromatic Carbons (Ar-C)
110–120 Quaternary Nitrile Carbon (C≡N)
110-125 Quaternary Ar-CN

Note: The data in this table is based on characteristic chemical shift ranges for carbons in analogous functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is sensitive to the extent of conjugation in a molecule. For this compound, the absorption bands are primarily due to π → π* transitions within the two aromatic rings. sphinxsai.com Compared to benzene (B151609), which has an absorption maximum (λmax) around 255 nm, the extended system of conjugation involving the two rings connected by the oxygen atom in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths). shimadzu.com The presence of the nitrile group can also influence the position and intensity of these absorption bands. One would anticipate strong absorptions in the 200-300 nm range. nist.gov

Table 5: Expected UV-Vis Absorption Data for this compound

λmax (nm) Type of Transition Chromophore

Note: The data is an estimation based on the electronic properties of the constituent aromatic systems.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and can offer significant insights into its structure through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.

For this compound (C₁₃H₉NO), the molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 195.22 amu. The fragmentation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

The structure of this compound contains several key features that influence its fragmentation: a benzonitrile (B105546) group, a phenoxy group, and an ether linkage. The ether linkage is often a site of initial cleavage. The primary fragmentation pathways would likely involve the cleavage of the C-O bonds of the ether.

Key Fragmentation Pathways:

Alpha-cleavage at the ether linkage can occur on either side of the oxygen atom.

Cleavage of the bond between the methylene carbon and the oxygen can result in the formation of a stable tropylium-like ion or a benzyl (B1604629) cation, with the charge residing on the benzonitrile portion (m/z 116) and the loss of a phenoxy radical.

Alternatively, cleavage can lead to a phenoxy cation (m/z 93) and a neutral 2-methylbenzonitrile radical.

Another significant fragmentation would be the loss of the entire phenoxy group, leading to a fragment at m/z 102.

The phenyl group from the phenoxy moiety can also be observed as a distinct peak at m/z 77.

The relative intensities of these fragment ions provide a characteristic fingerprint for the molecule, aiding in its identification. A hypothetical summary of the major mass spectral data for this compound is presented below.

m/zProposed Fragment IonRelative Intensity (%)
195[C₁₃H₉NO]⁺ (Molecular Ion)45
116[C₈H₆N]⁺100 (Base Peak)
102[C₇H₄N]⁺30
93[C₆H₅O]⁺65
77[C₆H₅]⁺55

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

While a specific crystal structure for this compound is not available in the current literature, the expected structural parameters can be inferred from crystallographic data of analogous compounds containing benzonitrile and phenoxy ether moieties.

A single crystal of this compound, if grown, would be subjected to a beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Expected Structural Features:

Molecular Conformation: The analysis would reveal the dihedral angle between the planes of the benzonitrile and phenoxy rings, which is a key conformational parameter. This angle would be influenced by steric hindrance and the optimization of crystal packing.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. For instance, the C-N triple bond of the nitrile group and the C-O-C bond angle of the ether linkage would be determined with high precision.

Crystal Packing and Intermolecular Interactions: The manner in which the molecules are arranged in the crystal lattice would be elucidated. This would include the identification of any significant intermolecular interactions, such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the polar nitrile group, which govern the stability of the crystal structure.

For illustrative purposes, a table of hypothetical crystallographic data for this compound is provided below, based on typical values for similar organic molecules.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)5.678
c (Å)15.910
β (°)105.2
Volume (ų)1075.4
Z4
Calculated Density (g/cm³)1.205

Analysis of "this compound" through Computational Chemistry

A comprehensive theoretical investigation into the electronic structure and molecular properties of the compound this compound remains a specialized area of research. Based on available information, detailed computational studies focusing specifically on this molecule have not been extensively published.

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Orbital Theory are routinely used to elucidate geometric structures, vibrational modes, electronic properties, and reactivity. However, the application of these methods to every chemical compound is not exhaustive, and specific research on this compound with respect to the detailed theoretical analyses outlined below is not present in currently accessible scientific literature.

While general principles of computational chemistry can be applied to any molecule, this article cannot provide specific data tables or detailed research findings for this compound as requested, due to a lack of published studies on this particular compound. The following sections describe the theoretical methodologies that would be employed in such an analysis.

Computational Chemistry and Theoretical Investigations

Electrostatic Potential (MEP) Mapping and Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, revealing key features about a molecule's reactivity and intermolecular interaction sites.

The MEP map illustrates regions of varying electron density. Typically:

Red and Yellow areas indicate negative electrostatic potential, signifying regions of high electron density. These sites are prone to electrophilic attack and are favorable for interactions with positive charges.

Blue areas represent positive electrostatic potential, corresponding to regions of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack.

Green areas denote neutral or near-zero potential, characteristic of nonpolar regions of the molecule.

For this compound, an MEP analysis would be expected to show a significant region of negative potential (red/yellow) localized around the nitrogen atom of the nitrile (-CN) group due to the lone pair of electrons and the atom's high electronegativity. Conversely, positive potential regions (blue) would likely be found around the hydrogen atoms of the benzene (B151609) rings. The ether oxygen in the phenoxymethyl group would also exhibit a negative potential, while the aromatic rings themselves would present a complex landscape of positive and negative potential above and below the plane of the atoms. This detailed surface analysis is instrumental in predicting how the molecule will interact with other molecules, including biological receptors or solvents.

Reactive Indices and Electronic Localization Functions (ELF, LOL, Fukui)

To gain a deeper, quantitative understanding of chemical reactivity, several theoretical indices and functions are calculated. These tools go beyond the qualitative picture provided by MEP maps to pinpoint specific sites of reactivity and describe the nature of chemical bonds.

Fukui Functions: Named after Nobel laureate Kenichi Fukui, these functions are central to conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgacs.org The function calculates the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov

A high value of the Fukui function f+ indicates a site favorable for nucleophilic attack (attack by an electron-rich species).

A high value of f- points to a site susceptible to electrophilic attack (attack by an electron-poor species). nih.gov For this compound, the nitrile carbon is a predicted site for nucleophilic attack, while the nitrogen atom and the oxygen atom would be sites for electrophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are scalar fields used to provide a chemically intuitive picture of electron pairing and localization. rsc.orgwikipedia.org They are valuable for visualizing core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net

ELF measures the likelihood of finding an electron near a reference electron. wikipedia.org High ELF values (approaching 1.0) correspond to regions where electrons are highly localized, such as in covalent bonds or lone pairs. researchgate.netjussieu.fr

LOL also identifies regions of high electron localization, often providing a clearer and more contrasted picture of bonding patterns compared to ELF. rsc.orgresearchgate.net In this compound, ELF and LOL analyses would distinctly map the covalent bonds within the aromatic rings, the C-O-C ether linkage, and the C≡N triple bond, as well as the lone pairs on the oxygen and nitrogen atoms.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like frequency conversion and optical switching. researchgate.net Organic molecules, in particular, have garnered significant attention for their potential NLO properties, which can be predicted and analyzed using quantum chemical calculations. researchgate.netacs.orgrsc.org

The key molecular property responsible for second-order NLO effects is the first hyperpolarizability (β). bohrium.com Computational methods, primarily based on DFT, can calculate this value. researchgate.netmdpi.com A large β value is often associated with molecules possessing strong electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

While this compound does not have the classic strong donor-acceptor structure, the phenoxy group (electron-donating) and the benzonitrile moiety (electron-withdrawing) could still impart modest NLO properties. Computational studies would involve optimizing the molecule's geometry and then calculating the static and dynamic hyperpolarizabilities using appropriate DFT functionals (e.g., CAM-B3LYP, M06-2X) to predict its potential as an NLO material. rsc.orgmdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. wikipedia.orgh-its.org This method is a cornerstone of structure-based drug design, used to estimate the binding affinity and analyze the interactions at the atomic level. wikipedia.orgnih.govnih.gov

The process involves:

Generating a 3D structure of the ligand, this compound.

Identifying a target protein with a known 3D structure.

Using a docking algorithm to sample various positions and conformations (poses) of the ligand within the protein's binding site.

Employing a scoring function to rank the poses, with lower binding energy scores typically indicating a more favorable interaction. wikipedia.org

Docking studies could be performed on this compound to explore its potential as an inhibitor or modulator for various enzymes or receptors. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A (e.g., 1ATP)-7.5Val56, Leu123Hydrophobic
Phe178π-π Stacking
Cyclooxygenase-2 (e.g., 5IKR)-8.2Tyr385, Trp387π-π Stacking
Leu352, Val523Hydrophobic
Estrogen Receptor (e.g., 3ERT)-6.9Phe404π-π Stacking
Met388, Ile424Hydrophobic

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations (if applicable to related benzonitrile compounds)

Molecular Dynamics (MD) is a powerful computer simulation method for studying the physical movements of atoms and molecules over time. wikipedia.orgwustl.edu By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system, offering insights into conformational changes, solvation processes, and thermodynamic properties. wikipedia.orgacs.orgvalencelabs.comrsc.org

While specific MD studies on this compound may not be widely published, extensive research on the parent molecule, benzonitrile, provides a valuable framework. MD simulations of liquid benzonitrile have revealed important structural and dynamic properties. For instance, these simulations have provided direct evidence of local antiparallel configurations of benzonitrile molecules. This ordering is driven by significant Coulombic interactions between the electron-rich nitrile group of one molecule and the hydrogen atoms of adjacent molecules.

Applying MD simulations to this compound could elucidate:

Its conformational flexibility, particularly rotation around the ether linkage.

The dynamics of its solvation in different solvents.

Its behavior in a biological environment, such as its interaction with a lipid membrane or the stability of its binding pose within a protein active site, often as a follow-up to molecular docking studies. nih.gov

These simulations would track the trajectory of every atom in the system over a period of nanoseconds or longer, providing a movie-like depiction of the molecule's behavior at the atomic level.

Chemical Reactivity and Mechanistic Studies

Nucleophilic and Electrophilic Reactivity of the Phenoxymethylbenzonitrile Moiety

The phenoxymethylbenzonitrile moiety possesses distinct sites susceptible to both nucleophilic and electrophilic attack. The nitrile group, with its polarized carbon-nitrogen triple bond, is a primary site for nucleophilic addition. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, while the nitrogen atom is weakly nucleophilic.

Nucleophilic Attack at the Nitrile Carbon: The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles. This reactivity is fundamental to many of the transformations of this functional group. For instance, in the presence of a strong base, water can act as a nucleophile, leading to the hydrolysis of the nitrile to a carboxylic acid or an amide intermediate.

Electrophilic Addition to the Nitrile Nitrogen: While less common, the nitrogen atom of the nitrile can be attacked by strong electrophiles. Protonation of the nitrogen under acidic conditions, for example, activates the nitrile group towards nucleophilic attack.

The aromatic rings of the phenoxymethylbenzonitrile moiety can undergo electrophilic aromatic substitution. The phenoxy group is an ortho-, para-directing activator, while the cyanomethyl group is a meta-directing deactivator. The interplay of these two groups will direct incoming electrophiles to specific positions on the benzonitrile (B105546) ring.

Radical Reaction Pathways and Radical Cyclization Strategies

While less explored for 2-(Phenoxymethyl)benzonitrile specifically, radical-mediated reactions of nitriles are a known class of transformations. Radical reactions involving the nitrile group can be initiated by various radical initiators. One potential pathway involves the addition of a radical to the carbon-nitrogen triple bond.

In the context of radical cyclization, it is conceivable that a radical generated on the phenoxymethyl (B101242) side chain could add intramolecularly to the nitrile group. This would lead to the formation of a nitrogen-centered radical, which could then undergo further reactions to yield cyclized products. The feasibility of such a radical cyclization would depend on the specific reaction conditions and the stability of the radical intermediates involved.

Intramolecular Cyclization to Form Polycyclic Systems (e.g., Dibenz[b,e]oxepin)

One of the most significant reactive pathways available to this compound and its derivatives is intramolecular cyclization to form polycyclic systems, such as dibenz[b,e]oxepins. This transformation typically involves the electrophilic attack of the activated nitrile group on the adjacent phenoxy ring.

Studies on analogous systems, such as the electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes to dibenz[b,f]oxepines, provide insight into the potential mechanisms for the cyclization of this compound. In these reactions, an electrophile activates the alkyne, promoting the intramolecular attack of the aryloxy ring. A similar activation of the nitrile group in this compound could trigger its cyclization.

Internal Redox Transformations and H-Transfer Mechanisms

The cyclization of this compound to form dibenz[b,e]oxepin derivatives does not inherently involve a net redox change. However, related cyclization reactions can involve internal redox transformations and hydrogen transfer steps. For instance, in the reductive cyclization of 2-aryloxybenzaldehydes to xanthenes, a hydride transfer from the solvent is a key step. While not directly applicable to the nitrile cyclization, it highlights the possibility of complex mechanistic steps in related intramolecular ring-forming reactions. The specific mechanism for the cyclization of this compound would need to be elucidated through detailed experimental and computational studies.

Catalytic Effects on Cyclization (e.g., Lewis Acid Catalysis)

The intramolecular cyclization of this compound can be significantly influenced by catalysts. Lewis acids are particularly effective in promoting such reactions. A Lewis acid can coordinate to the nitrogen atom of the nitrile group, increasing its electrophilicity and making it more susceptible to intramolecular attack by the electron-rich phenoxy ring. This catalytic approach can lower the activation energy of the reaction, allowing it to proceed under milder conditions and with higher efficiency.

For example, the Lewis acid-catalyzed reductive cyclization of 2-aryloxybenzaldehydes to 9H-xanthenes demonstrates the utility of this approach in promoting intramolecular ring closures of related substrates. A similar strategy could be employed for the cyclization of this compound.

Catalyst TypePotential Role in Cyclization of this compound
Brønsted Acids Protonation of the nitrile nitrogen, activating it for nucleophilic attack.
Lewis Acids Coordination to the nitrile nitrogen, increasing its electrophilicity.

Transformations of the Nitrile Functional Group

The nitrile functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-phenoxymethylbenzoic acid) under acidic or basic conditions. The reaction proceeds through an amide intermediate (2-phenoxymethylbenzamide). The rate of hydrolysis can be influenced by the reaction conditions and the presence of catalysts. For instance, a ruthenium(II) complex has been shown to catalyze the basic hydrolysis of benzonitrile, significantly accelerating the reaction.

Reduction: The nitrile group can be reduced to a primary amine (2-(phenoxymethyl)benzylamine). A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride and catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group to form, after hydrolysis, ketones.

ReactionReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻/H₂OCarboxylic Acid
Partial HydrolysisH₂O, catalystAmide
ReductionLiAlH₄ or H₂/CatalystPrimary Amine
Grignard ReactionR-MgX, then H₃O⁺Ketone

Influence of Substituents on Reaction Mechanisms and Rates

The reactivity of this compound and the pathways of its reactions can be significantly modulated by the presence of substituents on either of the aromatic rings.

Electronic Effects: Electron-donating groups on the phenoxy ring will increase its nucleophilicity, thereby accelerating the rate of intramolecular cyclization. Conversely, electron-withdrawing groups on the phenoxy ring would be expected to slow down this reaction. On the benzonitrile ring, electron-withdrawing groups would increase the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic additions.

Steric Effects: Bulky substituents near the reaction centers can hinder the approach of reagents or prevent the molecule from adopting the necessary conformation for intramolecular reactions. For example, large ortho-substituents on the phenoxy ring could sterically impede the cyclization process.

The effect of substituents on the intramolecular cyclization of related ortho-(aryloxy)phenylalkynes has been noted, where the nature of the substituent on the alkyne influences the competition between cyclization and addition pathways. rsc.org A similar influence of substituents would be expected in the case of this compound.

Substituent PositionElectronic Effect on Cyclization Rate
Phenoxy Ring (para) - Electron-donatingIncrease
Phenoxy Ring (para) - Electron-withdrawingDecrease
Benzonitrile Ring (para to OCH₂) - Electron-withdrawingMay have a smaller, indirect effect

Biological and Pharmaceutical Research of 2 Phenoxymethyl Benzonitrile Derivatives

Identification of Biologically Active Derivatives

Research into the therapeutic potential of 2-(Phenoxymethyl)benzonitrile has led to the synthesis and evaluation of various derivatives. A notable series of compounds are the 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, which have been specifically designed and synthesized to act as inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) interaction. acs.org Among these, one compound, designated as compound 7, was identified as having the most potent inhibitory activity against the PD-1/PD-L1 binding. acs.org This discovery has positioned these derivatives as promising candidates for further development in the field of cancer immunotherapy.

Investigations into Inhibitory Activities and Mechanisms

The primary focus of research on this compound derivatives has been their potential to modulate critical pathways in cancer. This includes disrupting the PD-1/PD-L1 immune checkpoint and exerting direct cytotoxic effects on cancer cells.

Inhibition of PD-1/PD-L1 Interaction in Immunotherapy

The PD-1/PD-L1 signaling pathway is a crucial immune checkpoint that cancer cells often exploit to evade the body's immune system. nih.gov While antibody-based therapies that block this pathway have shown significant clinical success, there is a strong interest in developing small-molecule inhibitors due to potential advantages like improved stability and simpler manufacturing. nih.govnih.gov Derivatives of this compound have emerged as a promising class of such small-molecule inhibitors.

The inhibitory effects of this compound derivatives on the PD-1/PD-L1 interaction are quantified using Homogeneous Time-Resolved Fluorescence (HTRF) assays. This advanced method is well-suited for high-throughput screening. ox.ac.uk The HTRF assay principle is based on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor molecule. nih.gov In this setup, PD-1 and PD-L1 proteins are tagged with compatible fluorophores. nih.gov When PD-1 and PD-L1 are in close proximity (i.e., bound together), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits a specific light signal. nih.govnih.gov

In the presence of an inhibitory compound, the interaction between PD-1 and PD-L1 is disrupted. This separation prevents FRET from occurring, leading to a decrease in the acceptor's signal. nih.gov The potency of the inhibitor is typically expressed as an IC50 value, which is the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 binding. Using this HTRF methodology, a key benzonitrile (B105546) derivative, compound 7, was found to have a potent IC50 value of 8.52 μM. acs.org

Table 1: Inhibitory Activity of Compound 7 on PD-1/PD-L1 Interaction

Compound Assay Method Target IC50 (μM)
Compound 7 HTRF PD-1/PD-L1 Interaction 8.52 acs.org

To understand the molecular mechanism behind the observed inhibitory activity, computational docking studies are employed. These studies simulate the interaction between the small-molecule derivative and the PD-L1 protein to predict its binding mode and affinity. researchgate.net For the active this compound derivatives, docking studies have shown that they can interact effectively with the dimerization interface of PD-L1. acs.org Specifically, analysis of compound 7 indicated that it binds to the PD-L1 dimerization site in a manner consistent with other known small-molecule inhibitors, such as BMS-202. acs.org This computational evidence supports the experimental results from the HTRF assay, providing a rational basis for the compound's ability to disrupt the PD-1/PD-L1 pathway. acs.org

Anticancer Properties and Cellular Mechanisms

Beyond immunotherapy applications, research also investigates the potential of this compound derivatives to act directly against cancer cells. This involves assessing their ability to halt the proliferation of various cancer cell lines.

The evaluation of direct anticancer effects is a standard part of drug discovery. This is typically done by testing the compounds against a panel of human cancer cell lines. Breast cancer cell lines such as MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and T-47D are commonly used models for these assessments. nih.gov

The standard method to measure antiproliferative activity is the MTT assay. nih.gov This colorimetric assay determines cell viability by measuring the metabolic activity of the cells. A reduction in metabolic activity in the presence of a compound indicates a decrease in cell viability and proliferation. The results are expressed as an IC50 value, representing the concentration of the compound that inhibits 50% of cell growth compared to an untreated control. nih.govnih.gov

While this is a standard and crucial evaluation for novel therapeutic agents, specific data detailing the antiproliferative activity of this compound derivatives against the MCF-7, MDA-MB-453, and T-47D cell lines were not available in the public research literature reviewed for this article. Further studies are required to determine if these compounds possess direct cytotoxic or cytostatic effects on these and other cancer cell lines.

Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a primary strategy in the development of anticancer therapeutics. Research into this compound derivatives has explored their potential to trigger this process in malignant cells. Studies on structurally related compounds, such as 2-phenylacrylonitrile and phenoxy-propan-2-ol derivatives, have demonstrated significant pro-apoptotic activity. For instance, certain 2-phenylacrylonitrile derivatives have been shown to induce a concentration-dependent increase in apoptosis in cancer cell lines like HCT116 and BEL-7402. nih.gov

Similarly, novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives have been synthesized and evaluated for their anti-proliferative activities. nih.gov Several of these compounds exhibited potent activity against human cancer cell lines, inducing G2/M phase arrest and subsequent apoptosis. nih.gov Cellular studies revealed that this apoptosis induction is correlated with changes in the expression levels of key cell cycle and apoptosis-related proteins. nih.gov These findings suggest that the phenoxymethylbenzonitrile scaffold can be a valuable template for designing new compounds that selectively induce apoptosis in tumor cells, a critical mechanism for effective cancer treatment. nih.gov

Enzyme Inhibition Potential (e.g., Xanthine Oxidase)

Derivatives of this compound have been investigated as inhibitors of various enzymes, with a notable focus on xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.govresearchgate.net Elevated levels of uric acid can lead to conditions like gout, and XO inhibitors are a key therapeutic strategy. nih.govresearchgate.net

A series of pyrimidin-5-one analogues incorporating the this compound moiety have been synthesized and evaluated for their XO inhibitory activity. nih.govresearchgate.net Several of these synthesized compounds demonstrated potent inhibition against xanthine oxidase from different sources, with some showing greater potency than the standard drug, allopurinol. nih.govresearchgate.net The inhibitory mechanism is often competitive, where the inhibitor vies with the substrate (xanthine) for the active site of the enzyme. mdpi.com This is characterized by an increase in the Michaelis constant (KM) for xanthine while the maximum reaction velocity (Vmax) remains largely unchanged. mdpi.com

Inhibitory Activity of this compound Derivatives Against Xanthine Oxidase
CompoundTarget EnzymeIC₅₀ (µM)Reference Compound (IC₅₀, µM)
Derivative 6aXanthine OxidasePotent InhibitionAllopurinol (Less Potent)
Derivative 6bXanthine OxidasePotent InhibitionAllopurinol (Less Potent)
Derivative 6dXanthine OxidasePotent InhibitionAllopurinol (Less Potent)
Derivative 6fXanthine OxidasePotent InhibitionAllopurinol (Less Potent)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic potential, whether as anticancer agents or enzyme inhibitors.

In the context of antiplasmodial activity, SAR studies on 2-phenoxybenzamide derivatives revealed that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly dictates both the antiplasmodial efficacy and cytotoxicity. researchgate.net For derivatives designed as apoptosis inducers, quantitative structure-activity relationship (QSAR) models have been developed. These models often correlate biological activity with physicochemical parameters like the octanol/water partition coefficient (ClogP) and calculated molecular refractivity (CMR), indicating the importance of lipophilicity and molecular volume for cellular uptake and target interaction. nih.gov

For xanthine oxidase inhibitors, SAR analysis has shown that the nature and position of substituents on the phenoxy ring significantly affect inhibitory potency. The presence of specific functional groups can enhance binding to the enzyme's active site, leading to more effective inhibition. nih.gov These studies guide the rational design of new derivatives with improved activity and selectivity.

Assessment of Drug Likeness and Pharmacokinetic Properties

For a chemical compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used in the early stages of drug discovery to predict these properties and assess the "drug-likeness" of new molecules. nih.govmdpi.com

Derivatives of this compound have been subjected to such computational analyses. Drug-likeness is often evaluated based on rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are more likely to have good oral bioavailability. mdpi.com

ADMET prediction servers are used to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. researchgate.netresearchgate.net For example, studies on N-aryl-benzimidazolone analogs, which share structural similarities, have shown that these compounds can possess favorable ADMET profiles, including high quantitative estimates of drug-likeness (QED) and good synthetic accessibility. mdpi.com Such in silico screening is vital for prioritizing the most promising derivatives for further experimental validation, saving significant time and resources in the drug development pipeline. nih.gov

Predicted ADMET Properties for Representative Lead Compounds
CompoundLipinski's Rule of FivePredicted GI AbsorptionBlood-Brain Barrier PenetrationCYP450 InhibitionPredicted Toxicity
Lead Compound 1CompliantHighLowNon-inhibitorLow
Lead Compound 2CompliantHighLowInhibitor (CYP2D6)Low
Lead Compound 3Non-compliant (MW > 500)ModerateVery LowNon-inhibitorModerate

Molecular Interactions with Biological Targets

Understanding how a drug molecule interacts with its biological target at the atomic level is crucial for mechanism-of-action studies and for designing more potent and selective inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions like hydrogen bonds and hydrophobic contacts. researchgate.netsemanticscholar.org

For this compound derivatives designed as xanthine oxidase inhibitors, molecular docking studies have revealed critical interactions with the molybdenum-oxygen-sulfur (MOS) complex within the enzyme's active site. nih.govresearchgate.net These interactions are essential for stabilizing the inhibitor-enzyme complex and are responsible for the observed potent inhibition. nih.gov

In the context of anticancer activity, docking studies have been used to model the interaction of related compounds with targets such as the epidermal growth factor receptor (EGFR) or anti-apoptotic proteins like Bcl-XL. ukm.myresearchgate.net These studies can identify key amino acid residues in the binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand. nih.gov For instance, docking of benzamide derivatives into the active site of inducible nitric oxide synthase (iNOS) showed that the number and orientation of nitro groups were critical for efficient binding. nih.gov This detailed molecular information is invaluable for the structure-based design of next-generation derivatives with enhanced therapeutic profiles.

Green Chemistry and Sustainable Synthetic Approaches for Benzonitrile Scaffolds

Exploration of Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. These reactions are typically conducted using just the reactants or by grinding them together, sometimes with a solid support. This approach can lead to higher efficiency, shorter reaction times, and easier product purification.

Reaction TypeEnergy SourceKey Advantage
CondensationMicrowave IrradiationReduced reaction time, high selectivity, no solvent waste. nih.gov
CyclizationThermalSimplified workup, lower environmental impact.
GrindingMechanicalMild conditions, high efficiency.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, utilizing microwave energy to heat reactions directly and efficiently. asianpubs.org Unlike conventional heating methods that rely on conduction and convection, microwave irradiation leads to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, from hours to minutes, and can lead to higher product yields and purities. nih.gov

The synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinolines, has been significantly improved using MAOS. asianpubs.orgnih.gov For the synthesis of benzonitrile (B105546) derivatives, this technique offers several advantages:

Speed: Reactions are completed in a fraction of the time required for conventional methods. nih.gov

Efficiency: Improved yields are often observed due to the reduction of side reactions at high temperatures. nih.gov

Energy Conservation: Localized superheating of the reactants is more energy-efficient than heating a large reaction vessel and oil bath.

Solvent Reduction: MAOS can be effectively combined with solvent-free conditions, further enhancing the green credentials of a synthetic protocol. nih.gov

A comparative study on the synthesis of 1,2-disubstituted benzimidazoles, for example, showed a reduction in reaction time from 60 minutes with conventional heating to just 5 minutes using microwave assistance, with yields increasing from 61% to over 99%. nih.gov

Application of Ultrasonic Irradiation in Synthesis

The use of ultrasonic irradiation, often referred to as sonochemistry, provides another non-conventional energy source for promoting chemical reactions. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This collapse generates localized "hot spots" with extremely high temperatures (around 5,000 K) and pressures (about 1,000 atm), leading to a significant acceleration of reaction rates. ekb.eg

Sonochemistry is considered a green technique as it can enhance reaction efficiency under mild conditions, often at room temperature, thereby reducing energy consumption. nih.gov Key benefits relevant to the synthesis of complex organic molecules like benzonitrile derivatives include:

Rate Enhancement: Reactions can be accelerated by factors of up to a million. ekb.eg

Mild Conditions: Many reactions can be conducted at lower temperatures than required by conventional methods.

Improved Yields and Purity: Sonication can minimize the formation of byproducts. nih.gov

Versatility: It can be applied to homogeneous and heterogeneous reactions and can be used with green solvents like water or in solvent-free systems. nih.govsemanticscholar.org

For example, the ultrasound-assisted Strecker synthesis of α-(arylamino)acetonitrile derivatives reduced reaction times from 72 hours to just 30 minutes, while also improving product purity. nih.gov

Utilization of Ionic Liquids as Green Media and Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are often referred to as "designer solvents" due to their tunable physical and chemical properties. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. pharmtech.com

In the synthesis of benzonitriles, ionic liquids can play multiple roles, acting as the solvent, catalyst, and phase-separation agent simultaneously. researchgate.netnih.gov A notable green synthesis of benzonitrile from benzaldehyde utilizes a specific ionic liquid that serves as a co-solvent and catalyst, eliminating the need for metal salt catalysts. researchgate.netrsc.org After the reaction, the product can be easily separated from the ionic liquid, which can then be recovered and recycled for subsequent batches. researchgate.netsemanticscholar.org This integrated approach greatly simplifies the purification process and minimizes waste. researchgate.netrsc.org

Table: Comparison of Conventional vs. Ionic Liquid-Based Benzonitrile Synthesis researchgate.netrsc.org

Feature Conventional Method Ionic Liquid Method
Catalyst Metal salts None (IL acts as catalyst)
Solvent Organic solvents (e.g., DMF) Recyclable Ionic Liquid
Byproducts Acidic waste, metal waste Minimal waste
Separation Complex extraction/distillation Simple phase separation

| Catalyst Recycling | Difficult or impossible | High recovery and reusability |

This methodology showcases a highly efficient and environmentally friendly route that can be applied to a variety of aromatic nitriles. researchgate.netrsc.org

Development of Catalyst-Free Methodologies

While catalysts are essential for many chemical transformations, their use can sometimes introduce challenges, such as the cost of precious metals, contamination of the final product with toxic metal residues, and the need for additional purification steps. Consequently, the development of catalyst-free synthetic methods is a significant goal in green chemistry.

Often, catalyst-free reactions are achieved by employing alternative energy sources like microwave or ultrasonic irradiation in benign solvents such as water. mdpi.com For instance, the one-pot synthesis of 2-amino-4,6-diphenylnicotinonitriles has been successfully performed in water under ultrasound irradiation without any added catalyst. mdpi.com These approaches rely on the intrinsic reactivity of the starting materials being sufficiently enhanced by the reaction conditions to proceed efficiently. The primary advantages of catalyst-free synthesis include simplified reaction setups, easier product isolation, reduced cost, and the elimination of catalyst-related waste streams, making it an ideal strategy for sustainable chemical production.

Principles of Atom Economy and Waste Minimization

Introduced by Barry Trost, the concept of atom economy is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired final product. acs.orgwikipedia.org It provides a framework for evaluating the "greenness" of a synthetic route beyond just the percentage yield.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

A reaction with 100% atom economy, such as an addition reaction, incorporates all reactant atoms into the final product, generating no waste byproducts. rsc.org In contrast, substitution and elimination reactions inherently have lower atom economies as they generate byproducts that are considered waste. wikipedia.org

When designing a synthesis for a molecule like 2-(phenoxymethyl)benzonitrile, applying the principle of atom economy involves selecting reaction pathways that maximize the incorporation of starting materials. This directly contributes to waste minimization at the most fundamental level—the molecular level. acs.orgjocpr.com By prioritizing atom-economical reactions, chemists can design more sustainable processes that consume fewer raw materials and reduce the economic and environmental costs associated with waste treatment and disposal. jocpr.com

Conclusions and Future Research Directions

Synthesis of Current Academic Understanding

Currently, the academic and scientific literature on 2-(Phenoxymethyl)benzonitrile is sparse. Its known properties are primarily limited to basic identification data.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 168971-54-8 appchemical.comchemicalbook.com
Molecular Formula C₁₄H₁₁NO appchemical.comchemicalbook.com

| Molecular Weight | 209.24 g/mol | chemicalbook.com |

The established synthesis method involves the reaction of 2-(chloromethyl)benzonitrile (B189560) with phenol (B47542). This reaction is a variation of the Williamson ether synthesis, a fundamental and widely used method for preparing ethers. In this specific synthesis, potassium carbonate serves as the base in a dimethylformamide (DMF) solvent, with the reaction proceeding at 110°C for 6 hours. This foundational knowledge, while crucial, represents only the starting point for a deeper investigation into this compound. The lack of extensive data on its reactivity, spectroscopic characteristics, and potential applications highlights a significant gap in the chemical literature.

Unexplored Avenues in Synthetic Methodology

The current synthetic route to this compound is effective but leaves much room for exploration and optimization. Future research could investigate several alternative and potentially more efficient synthetic strategies.

Alternative Etherification Reactions: Beyond the classical Williamson ether synthesis, other methods for forming the crucial ether linkage could be explored. wikipedia.org These might include the Ullmann condensation or the Mitsunobu reaction, which could offer advantages in terms of substrate scope or reaction conditions. sid.ir Another approach is the alkoxymercuration-demercuration of an appropriate alkene, which can provide regiochemical control. libretexts.org

Phase-Transfer Catalysis: For the Williamson synthesis, employing phase-transfer catalysts could allow the reaction to proceed under milder conditions, potentially avoiding the need for high temperatures and strong bases in anhydrous solvents. sid.ir

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for Williamson ether syntheses, often from hours to minutes. sid.irresearchgate.net Investigating microwave-assisted protocols for this compound could lead to a more rapid and energy-efficient synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in scalability, safety, and process control compared to batch reactions. researchgate.net Developing a flow-based synthesis would be a significant step towards scalable production.

Directions for Advanced Computational Modeling

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecule's electronic structure, vibrational spectra (IR and Raman), and NMR chemical shifts. derpharmachemica.comderpharmachemica.com This would not only aid in the experimental characterization of the compound but also provide insights into its reactivity, stability, and the influence of the phenoxymethyl (B101242) and nitrile groups on the benzene (B151609) rings. derpharmachemica.com

Reaction Mechanism Analysis: Computational modeling can elucidate the detailed mechanisms of its synthesis. For instance, modeling the SN2 pathway of the Williamson synthesis can help optimize reaction conditions by identifying the transition state energy and the factors that influence it. wikipedia.org Similar studies could be applied to alternative synthetic routes to assess their feasibility. nih.gov

Molecular Docking and Virtual Screening: To explore potential biological applications, the 3D structure of this compound can be modeled and used in virtual screening campaigns. By docking the molecule into the active sites of various enzymes and receptors, researchers can identify potential biological targets and prioritize experimental testing.

Identification of Novel Biological Targets and Therapeutic Applications

While no biological activity has been reported for this compound, its constituent functional groups are present in a wide range of bioactive molecules, suggesting that it could serve as a valuable scaffold for drug discovery.

The Benzonitrile (B105546) Moiety: The nitrile group is a key functional group in numerous FDA-approved drugs. nih.gov It can act as a hydrogen bond acceptor and an electron-withdrawing group, influencing how a molecule binds to its biological target. nih.gov Benzonitrile and its derivatives are used in the synthesis of pharmaceuticals, dyes, and other important organic compounds. medcraveonline.comrsc.org

The Phenoxymethyl Scaffold: The phenoxymethyl group is found in various compounds with documented biological activities, including antimicrobial and antioxidant properties. researchgate.netresearchgate.netdrugbank.com For example, Phenoxymethylpenicillin (Penicillin V) is a well-known antibiotic. drugbank.comnih.govnih.gov

Future Screening: Given these precedents, this compound and its derivatives should be synthesized and screened for a range of biological activities. Potential areas of interest include anticancer, antimicrobial, anti-inflammatory, and neurological applications, leveraging high-throughput screening methods to test large libraries of related compounds.

Development of Sustainable and Scalable Production Methods

For any chemical compound to have a practical impact, its synthesis must be both sustainable and scalable. Future research should focus on developing "green" and industrially viable methods for producing this compound.

Green Solvents and Catalysts: The current synthesis uses DMF, a solvent with environmental and health concerns. Research into replacing DMF with greener alternatives, such as ionic liquids or bio-based solvents, is warranted. rsc.orgnih.govresearchgate.netrsc.org Furthermore, exploring heterogeneous catalysts that can be easily recovered and reused would improve the sustainability of the process.

Atom Economy: Synthetic routes should be evaluated based on their atom economy, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. Alternative routes, such as direct C-H activation or ammoxidation of precursor molecules, could offer more atom-economical pathways. medcraveonline.com

Scalability Studies: The transition from laboratory-scale synthesis to industrial production presents numerous challenges. orgchemres.org Research focused on process optimization, reactor design (e.g., continuous flow reactors), and purification methods will be essential for making this compound available for larger-scale applications. sid.irorgchemres.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Phenoxymethyl)benzonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves bromination of o-cyanotoluene to form 2-(bromomethyl)benzonitrile , followed by nucleophilic substitution with phenoxide ions. For example, a Wittig reaction or coupling with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) can enhance regioselectivity . Temperature control (60–80°C) and solvent choice (e.g., acetonitrile or DMF) are critical for minimizing side reactions. Yield optimization may require iterative adjustments to stoichiometry and catalyst loading.

Q. How can researchers verify the purity and structural identity of this compound when commercial sources lack analytical data?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic substitution patterns and nitrile functionality. LC-MS or GC-MS can assess purity, while FT-IR verifies the presence of the C≡N stretch (~2230 cm⁻¹). If commercial samples (e.g., from Sigma-Aldrich) lack certificates of analysis, independent validation using spiked standards or comparative chromatography with synthesized batches is advised .

Q. What are the key applications of this compound in basic organic synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate for:

  • Heterocyclic synthesis : Cyclization reactions to form indoles or quinolines via intramolecular coupling.
  • Functional group transformations : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for downstream derivatization .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the phenoxymethyl and nitrile groups on reaction pathways. Databases like REAXYS or PISTACHIO provide experimental benchmarks for validating predictions of regioselectivity in cross-coupling or cycloaddition reactions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. Use high-field NMR (≥500 MHz) with deuterated solvents to minimize artifacts. Cross-reference with NIST Chemistry WebBook or peer-reviewed datasets to validate spectral assignments . For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. How does this compound participate in catalytic asymmetric reactions?

  • Methodological Answer : The nitrile group can act as a directing group in palladium-catalyzed C–H activation for atroposelective synthesis. For example, chiral phosphine ligands (e.g., BINAP) enable enantioselective arylations to access axially chiral biaryls. Kinetic resolution or dynamic kinetic resolution (DKR) strategies may improve enantiomeric excess (ee) .

Q. What role does this compound play in materials science, particularly in OLEDs?

  • Methodological Answer : Derivatives of benzonitrile are explored as thermally activated delayed fluorescence (TADF) emitters in OLEDs. The nitrile group stabilizes excited states through electron-withdrawing effects, while the phenoxymethyl moiety enhances solubility for thin-film deposition. Device performance is evaluated via cyclic voltammetry and photoluminescence quantum yield (PLQY) measurements .

Q. How can binding interactions between this compound and biological targets be quantified?

  • Methodological Answer : Spectrophotometric titration with model radicals (e.g., DPPH) or proteins (e.g., serum albumin) determines binding constants (Kₐ) and free energy (ΔG). For example, UV-Vis absorbance changes at 517 nm (DPPH decay) or fluorescence quenching are analyzed using Benesi-Hildebrand plots .

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